molecular formula C8H10Br2ClN B13457902 2-(2,4-Dibromophenyl)ethan-1-amine hydrochloride

2-(2,4-Dibromophenyl)ethan-1-amine hydrochloride

Cat. No.: B13457902
M. Wt: 315.43 g/mol
InChI Key: HHAOAHKUEOUGGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,4-Dibromophenyl)ethan-1-amine hydrochloride is a brominated benzeneethanamine derivative supplied as a hydrochloride salt. The compound has a molecular formula of C8H10Br2ClN and a molecular weight of 315.433 g/mol . This substance is a halogenated analog of phenethylamine and may serve as a valuable synthetic intermediate or building block in organic and medicinal chemistry research. Researchers can utilize this compound in the exploration of structure-activity relationships, particularly in the development of novel pharmacological agents where the 2,4-dibromophenyl moiety can influence binding affinity and metabolic stability . It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C8H10Br2ClN

Molecular Weight

315.43 g/mol

IUPAC Name

2-(2,4-dibromophenyl)ethanamine;hydrochloride

InChI

InChI=1S/C8H9Br2N.ClH/c9-7-2-1-6(3-4-11)8(10)5-7;/h1-2,5H,3-4,11H2;1H

InChI Key

HHAOAHKUEOUGGJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)Br)CCN.Cl

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis typically involves:

  • Introduction of bromine atoms at the 2 and 4 positions of a phenyl ring.
  • Attachment of an ethanamine side chain.
  • Conversion to the hydrochloride salt for stability and isolation.

The synthetic routes usually employ electrophilic aromatic substitution (bromination) followed by nucleophilic substitution or reductive amination to install the ethanamine group.

Stepwise Preparation Procedure

Step Reaction Type Reagents/Conditions Notes/Outcome
1 Bromination of Phenyl Precursor Brominating agent (e.g., Br2 or NBS), solvent (e.g., acetic acid), controlled temperature Selective dibromination at 2,4-positions on phenyl ring
2 Side Chain Introduction Reaction of 2,4-dibromophenyl derivative with 2-bromoethylamine or equivalent Nucleophilic substitution or reductive amination to attach ethanamine chain
3 Salt Formation Treatment with HCl in solvent (e.g., ethanol or ether) Formation of hydrochloride salt for purification and stability
4 Purification Recrystallization, chromatography Achieves high purity and yield

This approach aligns with standard aromatic substitution and amine functionalization chemistry, adapted for dibromo-substituted phenyl rings.

Specific Synthetic Example from Literature

A documented method involves:

  • Starting from a 2,4-dibromophenyl precursor.
  • Reacting with 2-bromoethylamine hydrobromide in the presence of potassium carbonate as a base in dimethylformamide (DMF).
  • Heating the mixture at elevated temperatures (around 120 °C) for 2 hours.
  • Workup includes aqueous dilution, organic extraction, drying, and column chromatography purification.

This procedure yields the free amine, which is then converted to its hydrochloride salt by treatment with HCl in an appropriate solvent.

Reaction Conditions and Optimization

Parameter Typical Condition Effect on Reaction
Temperature 70–120 °C Higher temperature favors completion but may cause side reactions
Base Potassium carbonate (K2CO3) or triethylamine (Et3N) Neutralizes acid formed and promotes substitution
Solvent Dimethylformamide (DMF) Polar aprotic solvent facilitating nucleophilic substitution
Reaction Time 2–4 hours Sufficient for completion without degradation

Adjusting these parameters affects yield and selectivity, with triethylamine sometimes preferred for better selectivity in related amine syntheses.

Analytical Data and Characterization

The synthesized compound is characterized by:

Comparative Analysis of Preparation Routes

Method Advantages Disadvantages Yield & Purity
Bromination + Nucleophilic Substitution Straightforward, well-established Requires careful control of bromination Moderate to high yield (>70%), high purity after purification
Reductive Amination of Aldehyde Intermediate Potentially fewer steps Requires aldehyde precursor, more sensitive conditions Variable yield, depends on reductant and conditions
Smiles Rearrangement (related amines) Can achieve selective substitution More complex, less common for this compound Not commonly applied here

The bromination followed by nucleophilic substitution remains the most practical and widely used method for this compound.

Summary Table of Preparation Methods

Preparation Step Reagents/Conditions Outcome Reference
Dibromination of phenyl ring Br2 or NBS, acetic acid, controlled temp 2,4-Dibromophenyl intermediate
Attachment of ethanamine side chain 2-bromoethylamine hydrobromide, K2CO3, DMF, 120 °C Formation of 2-(2,4-dibromophenyl)ethan-1-amine
Hydrochloride salt formation HCl in ethanol or ether Stable hydrochloride salt
Purification Column chromatography, recrystallization High purity product

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dibromophenyl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2,4-Dibromophenyl)ethan-1-amine hydrochloride is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 2-(2,4-Dibromophenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Impact of Substituents on Physicochemical Properties

  • Electron-Donating vs. Withdrawing Groups: Methoxy (OCH₃) groups in 2C-D and 2C-P () enhance electron density on the phenyl ring, improving interactions with serotonin receptors. In contrast, nitro (NO₂) groups in 25N-NBF () act as electron-withdrawing moieties, altering receptor activation profiles .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(2,4-dibromophenyl)ethan-1-amine hydrochloride, and how can intermediates be validated?

  • Methodology :

  • A multi-step synthesis is typically employed, starting with brominated phenyl precursors. Key steps include alkylation of 2,4-dibromobenzene with nitroethane (via nucleophilic substitution), followed by catalytic hydrogenation or LiAlH4 reduction to convert the nitro group to an amine. The final hydrochloride salt is formed using HCl gas in anhydrous ether .
  • Validation : Intermediates should be characterized via <sup>1</sup>H/<sup>13</sup>C NMR (e.g., confirming aromatic proton splitting patterns and amine proton signals) and LC-MS (to verify molecular weights). Purity can be assessed using HPLC with UV detection at 254 nm .

Q. How can researchers ensure purity and stability during storage?

  • Purity : Use recrystallization from ethanol/water mixtures to remove byproducts. Monitor purity via HPLC with a C18 column and 0.1% trifluoroacetic acid (TFA) in water/acetonitrile gradient .
  • Stability : Store under inert gas (argon) at –20°C in amber vials to prevent degradation from light or moisture. Conduct periodic NMR and LC-MS checks to detect decomposition (e.g., free amine formation or bromine displacement) .

Q. What spectroscopic techniques are critical for structural confirmation?

  • Key Techniques :

  • NMR : <sup>1</sup>H NMR should show two doublets for the 2,4-dibromo aromatic protons (δ 7.3–7.8 ppm) and a triplet for the ethylamine chain (–CH2–NH2·HCl, δ 2.8–3.2 ppm).
  • FT-IR : Confirm N–H stretching (2500–2800 cm<sup>−1</sup>) and C–Br vibrations (500–600 cm<sup>−1</sup>).
  • High-Resolution Mass Spectrometry (HRMS) : Exact mass should match C8H9Br2NCl (e.g., m/z 329.83 for [M+H]<sup>+</sup>) .

Advanced Research Questions

Q. How can substituent effects (e.g., bromine position) on receptor binding be systematically evaluated?

  • Experimental Design :

  • Compare 2-(2,4-dibromophenyl)ethan-1-amine with analogs (e.g., 2,5-dibromo or mono-bromo derivatives) in receptor-binding assays (e.g., 5-HT2A or β-arrestin recruitment assays).
  • Use radioligand displacement (e.g., [<sup>3</sup>H]ketanserin for 5-HT2A) to calculate Ki values. Pair with molecular docking to model steric/electronic interactions .
    • Data Interpretation : Bromine at the 2-position may hinder binding due to steric clashes, while the 4-position could enhance affinity via hydrophobic interactions. Validate using site-directed mutagenesis of key receptor residues .

Q. How should contradictory results in bioactivity assays (e.g., agonist vs. antagonist effects) be resolved?

  • Troubleshooting :

  • Replicate assays under standardized conditions (e.g., cell line, incubation time).
  • Test for biased agonism using downstream signaling readouts (e.g., cAMP vs. β-arrestin recruitment).
  • Control for compound stability: Pre-incubate the compound in assay buffer and quantify degradation via LC-MS .

Q. What strategies optimize enantiomeric purity in asymmetric syntheses of related phenylalkylamines?

  • Methodology :

  • Use chiral auxiliaries (e.g., Evans oxazolidinones) during alkylation or employ enzymatic resolution with transaminases (e.g., ω-TA from Arthrobacter sp.).
  • Monitor enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak AD-H column) or <sup>19</sup>F NMR with chiral shift reagents .

Safety and Compliance

Q. What safety protocols are critical during handling and disposal?

  • Handling : Use fume hoods, nitrile gloves, and PPE to avoid skin/eye contact. Avoid inhalation of fine powder (risk of respiratory irritation) .
  • Waste Disposal : Neutralize with 10% sodium bicarbonate, adsorb onto vermiculite, and dispose as hazardous halogenated waste .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.